Gemfibrozil β-D-glucuronide is a significant metabolite of gemfibrozil, a lipid-regulating drug primarily used to treat hyperlipidemia, particularly in patients with elevated triglyceride levels. Gemfibrozil itself is classified as a fibrate, which works by activating peroxisome proliferator-activated receptor alpha, leading to increased lipoprotein lipase activity and decreased hepatic production of triglycerides. The glucuronide form is crucial for the drug's metabolism and pharmacological effects.
Gemfibrozil is derived from valeric acid and is synthesized for pharmaceutical use. It has been in clinical use since its approval by the FDA on December 21, 1981, and is marketed under the brand name Lopid. The glucuronidation process primarily occurs in the liver, mediated by various UDP-glucuronosyltransferases, particularly UGT2B7.
The synthesis of gemfibrozil β-D-glucuronide involves the conjugation of gemfibrozil with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases, which facilitate the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of gemfibrozil.
The primary enzyme involved in this glucuronidation process is UGT2B7, along with other isoforms such as UGT1A1 and UGT1A9. The reaction typically occurs in the liver and results in the formation of gemfibrozil β-D-glucuronide, which exhibits enhanced solubility and altered pharmacokinetic properties compared to its parent compound.
Gemfibrozil β-D-glucuronide participates in various biochemical reactions, primarily involving its role as an inhibitor of cytochrome P450 enzymes, especially CYP2C8. This inhibition can lead to significant drug-drug interactions when co-administered with other medications metabolized by this pathway.
The acyl glucuronide form can undergo further metabolic transformations, including benzylic oxidation, which contributes to its mechanism-based inhibition of CYP2C8. This process has implications for the pharmacokinetics of co-administered drugs such as statins and antidiabetic agents.
Gemfibrozil β-D-glucuronide exerts its pharmacological effects primarily through its action on lipid metabolism and enzyme inhibition:
The inhibitory constant (IC50) for gemfibrozil β-D-glucuronide against CYP2C8 ranges from 20–52 µM, indicating its potency in inhibiting this enzyme compared to other substrates.
Gemfibrozil β-D-glucuronide is primarily used in pharmacological research to understand drug metabolism and interactions. Its role as an inhibitor of CYP2C8 makes it significant in studies related to:
Additionally, ongoing research explores its potential applications in nanocarrier formulations aimed at enhancing drug delivery and bioavailability for therapeutic purposes.
Gemfibrozil β-D-glucuronide (chemical name: 6-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid; CAS: 91683-38-4) is formed via hepatic glucuronidation of the lipid-regulating drug gemfibrozil. This biotransformation is catalyzed primarily by UDP-glucuronosyltransferase 2B7 (UGT2B7), which accounts for >70% of the metabolic flux in human liver microsomes (HLMs) [2] [7]. Minor contributions arise from UGT1A1, UGT1A3, and UGT1A9, exhibiting distinct catalytic efficiencies: UGT2B7 demonstrates a 4.7-fold higher intrinsic clearance (Vmax/Km) than UGT1A3 [2].
The reaction follows biphasic Michaelis-Menten kinetics due to high- and low-affinity enzymatic sites. Kinetic parameters in pooled HLMs reveal two Km values:
Table 1: Kinetic Parameters for Gemfibrozil Glucuronidation in Human Liver Microsomes
Parameter | High-Affinity Site | Low-Affinity Site |
---|---|---|
Km (μM) | 2.5 ± 0.7 | 121 ± 16 |
Vmax (pmol/min/mg) | 812 ± 106 | 3,670 ± 101 |
Vmax/Km | 325 | 30 |
The glucuronide metabolite further regulates cytochrome P450 enzymes. It acts as a mechanism-based inhibitor of CYP2C8 through covalent heme alkylation, forming a benzyl radical intermediate at the ortho-methyl group of its dimethyl phenoxy moiety. This irreversibly inactivates CYP2C8 (kinact = 0.06 min⁻¹, KI = 24 μM) [1] [3] [5].
UGT isoforms exhibit marked differences in catalytic efficiency toward gemfibrozil:
Table 2: Enzyme Kinetics of Recombinant Human UGTs in Gemfibrozil Glucuronidation
UGT Isoform | Km (μM) | Vmax (pmol/min/mg) | Vmax/Km (μl/min/mg) | |
---|---|---|---|---|
2B7 | 8.2 ± 1.1 | 1,420 ± 110 | 173 | |
1A3 | 38.5 ± 5.6 | 1,950 ± 170 | 51 | |
1A1 | 210 ± 25 | 890 ± 70 | 4.2 | |
1A9 | 480 ± 45 | 1,100 ± 90 | 2.3 | [2] |
Structural determinants of UGT2B7 specificity include:
Glucuronidation efficiency is modulated by acyl migration—spontaneous rearrangement of the β-1-O-glucuronide to non-enzymatic α-anomers. This reduces the metabolite’s stability (half-life = 8.7 min in rat perfused liver) and enhances covalent protein binding [4] [6].
Significant species-dependent differences impact gemfibrozil β-D-glucuronide’s pharmacokinetics:
Table 3: Comparative Pharmacokinetics in Isolated Perfused Liver Models
Parameter | Human | Rat | |
---|---|---|---|
Unbound fraction (fu) | 0.004 | 0.182 | |
Hepatic extraction ratio | 0.091 | 0.649 | |
Biliary excretion fraction | <0.10 | 0.534 | |
Half-life (min) | 76.9 | 8.7 | [4] |
Molecular basis for variability:
These differences necessitate cautious extrapolation of in vitro inhibition data (e.g., CYP2C8 inactivation) from rodents to humans [3] [5].
Table 4: Standardized Nomenclature of Gemfibrozil β-D-Glucuronide
Identifier Type | Name | |
---|---|---|
Systematic IUPAC | 6-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
CAS Registry | 91683-38-4 | |
Common Synonyms | Gemfibrozil 1-O-β-glucuronide; Gemfibrozil acyl-β-D-glucuronide | |
Molecular Formula | C21H30O9 | |
Molecular Weight | 426.47 g/mol | |
InChI Key | CJMNXSKEVNPQOK-UHFFFAOYSA-N | [6] [7] |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0